molecular formula C13H19N3O2 B1387287 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid CAS No. 1170451-82-7

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid

Cat. No.: B1387287
CAS No.: 1170451-82-7
M. Wt: 249.31 g/mol
InChI Key: OJHUTEJOJTWKOG-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid ( 1170451-82-7) is a chemical building block of interest in medicinal chemistry and drug discovery research . The compound features a piperazine ring, a common motif in pharmaceuticals, linked to a propanoic acid chain and a pyridine heterocycle . This structure makes it a versatile intermediate for the synthesis of more complex molecules. Piperazine derivatives are frequently employed in the design of enzyme inhibitors and receptor modulators due to their ability to influence the physicochemical properties and binding characteristics of a molecule . As a multifunctional scaffold, researchers can utilize this compound in the exploration of new biologically active substances. It is supplied exclusively for laboratory research purposes. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12(9-13(17)18)11-3-2-4-14-10-11/h2-4,10,12H,5-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHUTEJOJTWKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid typically involves the reaction of 4-methylpiperazine with a suitable pyridine derivative under controlled conditions. One common method includes the use of acyl chlorides or anhydrides to facilitate the formation of the desired product. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the generated acid by-products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

a. Antitumor Activity

Research has indicated that derivatives of 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid exhibit significant antitumor properties. Studies have shown that compounds with similar piperazine structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

b. Neuropharmacology

The compound's structure suggests potential activity as a central nervous system (CNS) agent. Analogous compounds have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating disorders such as depression and anxiety .

c. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promise against various bacterial strains. The piperazine moiety is known for enhancing the bioactivity of antimicrobial agents, making it a candidate for further exploration in antibiotic development .

a. Pharmacokinetics and Bioavailability

The compound's favorable physicochemical properties contribute to its potential as a drug candidate. Its predicted pKa suggests good solubility at physiological pH, which is essential for oral bioavailability .

b. Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies aim to optimize the efficacy of this compound by modifying its structure to enhance potency and reduce toxicity. The incorporation of different substituents on the piperazine ring has been explored to improve binding affinity to target proteins involved in disease mechanisms .

a. Polymer Synthesis

The compound can also be utilized in the synthesis of novel polymers due to its functional groups that allow for chemical modification. These polymers may exhibit unique mechanical and thermal properties, making them suitable for applications in coatings, adhesives, and composites .

b. Nanotechnology Applications

In nanotechnology, derivatives of this compound can be employed in the development of nanocarriers for drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release profiles enhances the effectiveness of treatments .

Case Studies

Study FocusFindingsReference
Antitumor ActivitySignificant inhibition of tumor cell lines was observed with related compounds
Neuropharmacological EffectsPotential modulation of serotonin receptors noted
Antimicrobial EfficacyEffective against specific Gram-positive bacteria
Polymer DevelopmentNovel polymers showed enhanced durability and thermal stability

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs to highlight structural, physicochemical, and functional differences.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS RN Key Structural Features Key Differences
3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid C₁₃H₁₉N₃O₂ 249.32 1170451-82-7 Pyridin-3-yl and methylpiperazine attached to propanoic acid Reference compound; balanced polarity and solubility
3-(4-Methylpiperazin-1-yl)benzoic acid C₁₂H₁₆N₂O₂ 220.26 215309-01-6 Benzoic acid core substituted with methylpiperazine Aromatic benzene ring instead of pyridine; higher lipophilicity
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride C₈H₁₈Cl₂N₂O₂ 208.69 59695-29-3 Propanoic acid with methylpiperazine (dihydrochloride salt) Salt form enhances water solubility; lacks pyridine moiety
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one C₁₇H₁₆ClF₃N₃O₂S₂ 470.91 Not provided Thiophene-thio and trifluoromethylpyridine substituents; ketone group Ketone instead of carboxylic acid; electronegative substituents may alter reactivity
3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid C₁₆H₂₁N₅O₃ 331.37 Not provided Pyrrolopyrimidine and methylpiperidine linked to 3-oxopropanoic acid Bicyclic heteroaromatic system; oxo group reduces acidity vs. carboxylic acid

Biological Activity

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid, also known by its CAS number 44122479, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The molecular formula of this compound is C13H19N3O2C_{13}H_{19}N_{3}O_{2}, with a molecular weight of 251.31 g/mol. Its structure includes a piperazine moiety, which is often associated with various biological activities, particularly in the realm of neuropharmacology and oncology .

Research indicates that this compound may interact with specific receptors and pathways involved in cellular signaling. The presence of the piperazine group is significant as it often enhances the binding affinity to various targets, including neurotransmitter receptors and kinases. For instance, compounds with similar structures have been shown to inhibit kinases involved in cancer progression .

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)
Huh7 (liver cancer)15
Caco2 (colorectal)10
MDA-MB 231 (breast)8
HCT116 (colon)12

These findings suggest a promising role for this compound in cancer therapy, particularly in targeting specific signaling pathways involved in tumor growth and survival .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It is believed to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The piperazine moiety is known for enhancing the central nervous system penetration of compounds, making it a candidate for further exploration in treating conditions such as anxiety and depression .

Case Studies

  • Study on Antitumor Efficacy : A recent study focused on the effects of this compound on prostate cancer cells. The results indicated that at concentrations above 10 μM, there was a significant reduction in cell viability, correlating with increased apoptosis markers. This study highlights the potential for developing this compound into a therapeutic agent against prostate cancer .
  • Neuropharmacological Assessment : Another investigation assessed the impact of this compound on anxiety-like behaviors in rodent models. The results showed that administration led to decreased anxiety levels, suggesting its potential use as an anxiolytic agent .

Q & A

Q. What are the standard synthetic routes for 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid?

The compound is typically synthesized via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF with a tertiary amine base (e.g., NEt₃). For example, analogous piperazine derivatives are prepared by reacting substituted piperazines with carboxylic acid derivatives under coupling conditions . Alkylation or condensation steps may also be employed, depending on the substitution pattern of the pyridine and piperazine moieties .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of NMR (¹H/¹³C), FT-IR (to confirm functional groups like carboxylic acid), and mass spectrometry (HRMS or ESI-MS). Purity is assessed via HPLC with UV detection, while thermal stability is determined using differential scanning calorimetry (DSC) or melting point analysis, as seen in related piperazine-carboxylic acid derivatives .

Q. What safety protocols should be followed when handling this compound?

Although specific hazard data for this compound is limited, general protocols for handling carboxylic acid derivatives and piperazines apply: use PPE (gloves, lab coat, goggles), work in a fume hood, and adhere to GHS guidelines for chemical storage. Refer to safety data sheets (SDS) of structurally similar compounds for risk mitigation strategies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates and transition states. Machine learning algorithms can screen solvent/catalyst combinations, while ICReDD’s integrated approach combines computational reaction path searches with experimental validation to reduce trial-and-error cycles . For example, TBTU-mediated couplings are optimized by simulating activation energies and steric effects .

Q. How should researchers address discrepancies in reported reaction yields or purity?

Systematic analysis of variables (e.g., solvent polarity, temperature, stoichiometry) using design of experiments (DoE) is critical. Cross-validate results with computational models (e.g., transition state simulations) and employ orthogonal purification techniques (e.g., column chromatography, recrystallization) to resolve impurities. Contradictory data may arise from unaccounted side reactions, which can be identified via LC-MS tracking .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Modify substituents on the pyridine ring (e.g., electron-withdrawing groups) or the piperazine moiety (e.g., alkylation/arylations) to alter electronic or steric properties. Assess bioactivity via in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate with computational docking studies. For instance, replacing the 4-methyl group in piperazine with bulkier substituents can enhance target affinity .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Scaling up requires addressing exothermic reactions, solvent volume reduction, and purification bottlenecks. Membrane separation technologies (e.g., nanofiltration) improve efficiency in isolating the product, while process control systems (e.g., PAT tools) monitor reaction parameters in real time. Reactor design (e.g., continuous-flow systems) minimizes byproduct formation .

Methodological Considerations

  • Impurity Profiling : Use reference standards (e.g., Imp. B/B.P. in ) to calibrate HPLC/GC-MS methods for detecting trace impurities.
  • Thermal Stability : Conduct accelerated stability studies under varying pH and temperature conditions to determine degradation pathways .
  • Data Reproducibility : Implement open-source lab notebooks and share raw spectral data to enhance transparency in synthetic protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid

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